molecular formula C21H27N3O5S B2723033 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251670-53-7

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2723033
CAS No.: 1251670-53-7
M. Wt: 433.52
InChI Key: HUUAZEQMKXRZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization

This compound, due to its structure and characteristics, can be associated with research in pharmacological contexts, particularly in the study of κ-opioid receptors. For instance, similar compounds like PF-04455242, which is a κ-opioid receptor (KOR) antagonist, have demonstrated potential in treating depression and addiction disorders. PF-04455242 has shown efficacy in blocking KOR and MOR agonist-induced analgesia and in vivo binding assays using related compounds (Grimwood et al., 2011).

Metabolism in Herbicides

Research involving similar compounds, such as acetochlor and metolachlor, provides insights into their metabolism in human and rat liver microsomes. These studies are crucial for understanding the biotransformation of such compounds in different species and their potential carcinogenic metabolites (Coleman et al., 2000).

Molecular Docking and Enzyme Inhibitory Activities

Compounds like N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide have been synthesized and evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These compounds offer potential for the development of enzyme inhibitors for therapeutic purposes (Virk et al., 2018).

Synthesis of Fused Heterocycles

Research into the synthesis of heterocycles from compounds like 1-aryl-5-methoxypyrrolones, which bear structural resemblance to the compound , is significant in the development of new synthetic pathways for complex molecules. These pathways can be crucial for pharmaceutical development (El-Nabi, 2002).

Green Synthesis in Pharmaceutical Intermediates

The compound's related structures have been used in studies like the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. These studies highlight the application of environmentally friendly methods in pharmaceutical production (Zhang, 2008).

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-16-9-10-18(29-2)17(14-16)22-20(25)15-23-11-7-8-19(21(23)26)30(27,28)24-12-5-3-4-6-13-24/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUAZEQMKXRZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.